Cas no 35011-31-5 (5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
- ethyl 5-ethyl-1H-pyrrole-2-carboxylate
- Ethyl 5-ethylpyrrole-2-carboxylate
- Ethyl 5-ethyl-1H-pyrrole-2-carboxylate #
- CS-0091911
- 1H-Pyrrole-2-carboxylic acid, 5-ethyl-, ethyl ester
- D75268
- DB-319488
- DTXSID70344509
- 35011-31-5
- SCHEMBL3282173
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- MDL: MFCD13178595
- インチ: InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
- InChIKey: NVGWUBMOJMJEDD-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(N1)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 167.095
- どういたいしつりょう: 167.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 42.1Ų
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D634624-20g |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 95% | 20g |
$1450 | 2024-08-03 | |
Ambeed | A1232103-50mg |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 98% | 50mg |
$63.0 | 2025-02-25 | |
Aaron | AR00CV1N-50mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 50mg |
$111.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162551-1g |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 98% | 1g |
¥10238.00 | 2024-05-17 | |
eNovation Chemicals LLC | D634624-20g |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 95% | 20g |
$1450 | 2025-02-28 | |
Chemenu | CM333212-1g |
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
35011-31-5 | 95%+ | 1g |
$1706 | 2021-08-18 | |
1PlusChem | 1P00CUTB-100mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 100mg |
$481.00 | 2024-05-04 | |
1PlusChem | 1P00CUTB-250mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 250mg |
$684.00 | 2024-05-04 | |
A2B Chem LLC | AF99007-250mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 250mg |
$591.00 | 2024-04-20 | |
Aaron | AR00CV1N-100mg |
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
35011-31-5 | 98% | 100mg |
$177.00 | 2025-02-12 |
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl esterに関する追加情報
Professional Introduction to 5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester (CAS No. 35011-31-5)
5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester, identified by the chemical compound code CAS No. 35011-31-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The ethyl ester functionality at the 2-position of the pyrrole ring enhances its reactivity, making it a valuable precursor in the synthesis of more complex molecules, particularly in drug development and material science applications.
The structure of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester consists of a five-membered aromatic ring containing one nitrogen atom, with an ethyl group attached at the 1-position and an ethyl ester group at the 2-position. This configuration imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The compound’s solubility profile and stability under different conditions make it a practical choice for laboratory-scale reactions as well as for industrial processes where controlled reactivity is essential.
In recent years, there has been growing interest in pyrrole derivatives due to their role as pharmacophores in medicinal chemistry. Specifically, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has been investigated for its potential applications in the development of bioactive molecules. Research has highlighted its utility as a building block for more complex structures, particularly in the synthesis of non-peptide inhibitors and other therapeutic agents. The biological activity of this compound and its derivatives has been explored in several preclinical studies, demonstrating promising results in modulating enzymatic pathways and interacting with biological targets.
One of the most compelling aspects of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is its versatility in synthetic chemistry. The presence of both an ester group and an alkyl substituent allows for facile functionalization through various chemical transformations, such as hydrolysis, reduction, or further esterification. These reactions are crucial for tailoring the molecule’s properties to meet specific requirements in drug design or material science. For instance, hydrolysis of the ester group yields 5-ethylpyrrole-2-carboxylic acid, which can then be further modified to produce amides, carboxylates, or other functional derivatives.
The pharmaceutical industry has taken particular interest in pyrrole-based compounds due to their reported efficacy across a range of therapeutic areas. Studies have shown that derivatives of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester exhibit inhibitory activity against certain enzymes and receptors involved in inflammation, cancer, and infectious diseases. While clinical trials are still ongoing for many of these derivatives, preliminary data suggest that they may offer significant therapeutic benefits with favorable pharmacokinetic profiles. This has spurred further research into optimizing synthetic routes to improve yield and purity while reducing costs.
From a chemical synthesis perspective, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester serves as a key intermediate in multi-step syntheses. Its preparation typically involves condensation reactions between appropriate precursors under controlled conditions, often catalyzed by acids or bases to facilitate cyclization and ester formation. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, emphasizing solvent recovery, catalytic efficiency, and minimal waste generation. Such innovations align with global efforts to make pharmaceutical synthesis more environmentally friendly without compromising on quality or yield.
The material science applications of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester are equally noteworthy. Pyrrole derivatives are known to contribute to the development of conductive polymers and organic electronic materials due to their ability to form stable π-conjugated systems. Researchers have explored incorporating this compound into polymers or small-molecule frameworks to enhance electrical conductivity or optical properties. These materials find applications in flexible electronics, solar cells, and other advanced technologies where traditional semiconductors may not be suitable.
In conclusion, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester (CAS No. 35011-31-5) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic modifications, making it a valuable asset for researchers developing new drugs or advanced materials. As scientific understanding progresses, the potential applications of this derivative are likely to expand further, driven by ongoing research efforts aimed at uncovering novel biological activities and optimizing synthetic methodologies.
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